2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a chloro group, a diethylamino group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide typically involves multiple steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce the nitro group at the para position. This is usually achieved using a mixture of concentrated sulfuric acid and nitric acid.
Acylation: The nitro-substituted aniline is then acylated with benzoyl chloride in the presence of a base such as pyridine to form the benzamide.
Amination: The final step involves the introduction of the diethylamino group. This can be done through a nucleophilic substitution reaction using diethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and acylation steps to ensure better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The diethylamino group can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium hydride, amines or thiols.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products
Reduction: 2-amino-N-[4-(diethylamino)phenyl]-5-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives of the original compound.
Scientific Research Applications
2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and bacterial infections.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the diethylamino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(dimethylamino)phenyl]-5-nitrobenzamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
2-chloro-N-[4-(diethylamino)phenyl]-4-nitrobenzamide: Similar structure but with the nitro group at a different position.
2-chloro-N-[4-(diethylamino)phenyl]-5-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-3-20(4-2)13-7-5-12(6-8-13)19-17(22)15-11-14(21(23)24)9-10-16(15)18/h5-11H,3-4H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQLRXCXDAXPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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